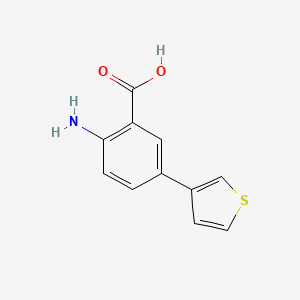

2-Amino-5-(3-thienyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVZDKVAVIBQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602391 | |

| Record name | 2-Amino-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-34-8 | |

| Record name | 2-Amino-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 3 Thienyl Benzoic Acid and Its Structural Congeners

Retrosynthetic Analysis of the 2-Amino-5-(3-thienyl)benzoic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnections involve the carbon-carbon bond between the benzene (B151609) and thiophene (B33073) rings, and the installation of the amino and carboxylic acid groups on the benzene ring.

The most logical disconnection is the C-C bond between the phenyl and thienyl groups, which points towards a cross-coupling reaction as a key step. This simplifies the target molecule into two key synthons: a substituted aminobenzoic acid derivative and a thiophene building block. Functional group interconversion (FGI) is another key strategy. For instance, the amino group can be derived from a nitro group via reduction, a common and efficient transformation. youtube.com Similarly, the carboxylic acid can be introduced through various methods, including the oxidation of a methyl group. youtube.com

Approaches for Introducing the Amino and Carboxylic Acid Functionalities onto the Benzene Ring

The introduction of the amino and carboxylic acid groups onto the benzene ring can be achieved through several established synthetic methods. The relative positioning of these groups (ortho to each other) and the substituent at the 5-position dictates the choice of starting materials and the sequence of reactions.

One common approach begins with a commercially available substituted benzene derivative. For instance, starting with a nitrotoluene, the nitro group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid. youtube.com The order of these steps is crucial to control the regioselectivity of subsequent reactions.

Alternatively, functionalization of a pre-existing benzoic acid derivative is a viable route. Anthranilic acids (2-aminobenzoic acids) are important intermediates for the preparation of various heterocyclic compounds. orgsyn.org Specific isomers, such as 2-amino-3-methylbenzoic acid, can serve as starting materials for more complex structures. sioc-journal.cnsioc-journal.cn The synthesis of substituted anthranilic acids can be accomplished through methods like the Hofmann rearrangement of phthalimides or the reduction of nitrobenzoic acids.

Strategies for Integrating the 3-Thienyl Moiety onto the Benzoic Acid Core

The formation of the biaryl linkage between the benzoic acid core and the thiophene ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) Involving Thiophene Precursors

Palladium-catalyzed cross-coupling reactions are widely employed for the formation of carbon-carbon bonds between aryl and heteroaryl systems. orgsyn.orgorgsyn.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of this compound, this would typically involve the reaction of a 5-halo-2-aminobenzoic acid derivative with 3-thienylboronic acid. The mild reaction conditions and the commercial availability of a wide range of boronic acids make the Suzuki-Miyaura coupling a highly attractive method. nih.govorganic-chemistry.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgorgsyn.orgwikipedia.org This method offers the advantage of being tolerant to a wide variety of functional groups. orgsyn.orglibretexts.org The synthesis could proceed by coupling a 5-halo-2-aminobenzoic acid derivative with a 3-(trialkylstannyl)thiophene. However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate under palladium or nickel catalysis. orgsyn.orgorgsyn.orgwikipedia.org The Negishi coupling is known for its high reactivity and functional group tolerance. orgsyn.orgorgsyn.orgwikipedia.org A possible route would involve the reaction between a 5-halo-2-aminobenzoic acid and a 3-thienylzinc halide. worktribe.com

| Coupling Reaction | Thiophene Reagent | Benzoic Acid Reagent | Catalyst System | Key Advantages |

| Suzuki-Miyaura | 3-Thienylboronic acid | 5-Halo-2-aminobenzoic acid | Pd catalyst, Base | Mild conditions, commercially available reagents |

| Stille | 3-(Trialkylstannyl)thiophene | 5-Halo-2-aminobenzoic acid | Pd catalyst | High functional group tolerance |

| Negishi | 3-Thienylzinc halide | 5-Halo-2-aminobenzoic acid | Pd or Ni catalyst | High reactivity and functional group tolerance |

Directed Functionalization of Substituted Benzoic Acid Derivatives

Direct C-H functionalization is an emerging and powerful strategy that avoids the pre-functionalization of starting materials, thus improving atom economy. While the direct arylation of benzoic acid derivatives at the meta-position can be challenging, recent advances have shown promise. nih.gov This approach would involve the direct coupling of a 2-aminobenzoic acid with a suitable thiophene derivative, guided by a directing group to achieve the desired regioselectivity. However, the development of general and efficient methods for the meta-C-H arylation of benzoic acids is still an active area of research.

Optimization of Reaction Conditions and Isolation Procedures

The success of any synthetic route relies on the careful optimization of reaction conditions to maximize yield and purity. For cross-coupling reactions, key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature. For instance, in Stille couplings, the addition of copper(I) salts can enhance the reaction rate. organic-chemistry.org The use of specific ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the efficiency of the catalyst. rsc.org

Isolation and purification of the final product and intermediates are equally critical. Standard laboratory techniques such as extraction, crystallization, and column chromatography are commonly employed. rsc.org For instance, after a Stille coupling reaction, the product is typically isolated by evaporation of the solvent followed by silica (B1680970) column chromatography. rsc.org In some cases, the product may precipitate from the reaction mixture upon cooling, allowing for simple filtration. orgsyn.org

Synthesis of Key Derivatives and Analogues for Structure-Property Relationship Studies

To explore the structure-property relationships of this compound, the synthesis of various derivatives and analogues is essential. This allows for the systematic investigation of how modifications to the core structure affect its chemical and physical properties.

Derivatives can be prepared by introducing substituents at different positions on both the benzene and thiophene rings. For example, halogenated derivatives of 2-aminobenzoic acid can be synthesized and then subjected to cross-coupling reactions to introduce the thienyl moiety. sioc-journal.cnsioc-journal.cn Similarly, substituted thienylboronic acids or stannanes can be used to introduce functionalized thiophene rings. researchgate.net The amino and carboxylic acid groups also provide handles for further derivatization, such as acylation of the amine or esterification of the acid. nih.govresearchgate.netnih.govnih.gov The synthesis of such analogues is crucial for applications in drug discovery and materials science. orgsyn.orgnih.govrsc.orgmdma.chnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 3 Thienyl Benzoic Acid

Vibrational Spectroscopy for Functional Group Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The predicted FT-IR spectrum of 2-Amino-5-(3-thienyl)benzoic acid exhibits a series of absorption bands that correspond to the various functional groups within the molecule. The key vibrations are associated with the amino group, the carboxylic acid moiety, the thienyl ring, and the benzene (B151609) ring.

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3400-3300 cm⁻¹. The O-H stretching vibration of the carboxylic acid group will be a broad band, typically observed between 3300 and 2500 cm⁻¹, a result of hydrogen bonding. The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp absorption anticipated around 1700-1680 cm⁻¹.

Aromatic C-H stretching vibrations from both the benzene and thienyl rings are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings will likely produce several bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected around 1340-1250 cm⁻¹. The C-S stretching vibration of the thiophene (B33073) ring is typically weaker and can be found in the 700-600 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 | Medium | N-H Asymmetric Stretch |

| ~3350 | Medium | N-H Symmetric Stretch |

| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| ~3100 | Weak | Aromatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1620 | Medium | N-H Bend |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~1300 | Medium | C-N Stretch |

| ~1250 | Strong | C-O Stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H Bend (out-of-plane) |

| ~800 | Strong | Aromatic C-H Bend (out-of-plane) |

| ~700 | Weak | C-S Stretch |

Raman Spectroscopy for Vibrational Mode Elucidation

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The predicted Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-S bond of the thiophene ring.

The symmetric stretching of the aromatic C=C bonds in both the benzene and thiophene rings should give rise to prominent Raman bands. The C-S stretching vibration of the thiophene ring, which is often weak in the IR spectrum, is expected to be more intense in the Raman spectrum. The symmetric N-H stretching vibration may also be observed.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Strong | Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1550 | Medium | Aromatic C=C Stretch |

| ~1420 | Strong | Aromatic Ring Breathing |

| ~1350 | Medium | C-N Stretch |

| ~1050 | Medium | Thiophene Ring Breathing |

| ~700 | Strong | C-S Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The predicted ¹H NMR spectrum of this compound would display signals corresponding to the protons on the benzene and thiophene rings, as well as the protons of the amino and carboxylic acid groups.

The protons on the benzene ring are expected to appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the carboxylic acid group will likely be the most downfield, while the proton ortho to the amino group will be the most upfield due to the differing electronic effects of these substituents. The proton on the thiophene ring will also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be solvent-dependent. The carboxylic acid proton (COOH) will also be a broad singlet, typically at a very downfield chemical shift (δ > 10 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Carboxylic Acid) | > 10.0 | br s | - |

| H (Aromatic - C6) | ~7.9 | d | ~2.0 |

| H (Aromatic - C4) | ~7.5 | dd | ~8.5, 2.0 |

| H (Thienyl - C2') | ~7.4 | dd | ~3.0, 1.0 |

| H (Thienyl - C5') | ~7.3 | dd | ~5.0, 1.0 |

| H (Thienyl - C4') | ~7.2 | dd | ~5.0, 3.0 |

| H (Aromatic - C3) | ~6.8 | d | ~8.5 |

| NH₂ | ~5.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignment

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon attached to the amino group will be shifted upfield compared to the other aromatic carbons, while the carbon attached to the carboxylic acid group will be shifted downfield. The carbons of the thiophene ring will have characteristic chemical shifts influenced by the sulfur atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~172 |

| C2 (Aromatic) | ~148 |

| C5 (Aromatic) | ~135 |

| C1 (Aromatic) | ~132 |

| C3' (Thienyl) | ~140 |

| C2' (Thienyl) | ~128 |

| C5' (Thienyl) | ~126 |

| C4' (Thienyl) | ~124 |

| C6 (Aromatic) | ~118 |

| C4 (Aromatic) | ~117 |

| C3 (Aromatic) | ~115 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show correlations between the coupled protons on the benzene ring and between the protons on the thiophene ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the protons on the benzene ring to the carbons of the thiophene ring, and vice versa, confirming the C-C bond between the two rings. Correlations from the aromatic protons to the carbonyl carbon would also be observed, confirming the position of the carboxylic acid group.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the presence of multiple chromophores and auxochromes, which create an extended conjugated system. The principal chromophores are the benzene and thiophene rings, while the amino (-NH2) and carboxyl (-COOH) groups act as an auxochrome and a chromophore, respectively.

The electronic spectrum of this compound is dominated by high-intensity absorptions arising from π-π* transitions. The molecule contains two aromatic systems, the benzene ring and the thiophene ring, directly linked. This arrangement creates an extended π-conjugated system across the biphenyl-like core. The presence of conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the energy required for the π-π* electronic transition is reduced, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores of benzene and thiophene. libretexts.org

The amino group (-NH2) attached to the benzene ring acts as a potent auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. uomustansiriyah.edu.iq The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring, further extending the conjugation and increasing the energy of the HOMO. This effect typically leads to an additional bathochromic shift and an increase in the molar absorptivity (hyperchromic effect). uomustansiriyah.edu.iq The carboxyl group, while being a chromophore itself, primarily influences the electronic structure through its electron-withdrawing nature. The interplay between the electron-donating amino group and the conjugated aromatic rings results in characteristic absorption bands. In addition to the high-energy π-π* transitions, weaker n-π* transitions, associated with the non-bonding electrons of the oxygen atoms in the carboxyl group and the nitrogen of the amino group, may also be observed, typically at longer wavelengths. masterorganicchemistry.com

The position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The π-π* transitions, in particular, are affected by solvent-solute interactions. uomustansiriyah.edu.iq

Generally, for π-π* transitions, an increase in solvent polarity causes a bathochromic (red) shift to a longer wavelength. This occurs because the excited state of the molecule is often more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. researchgate.net Conversely, in non-polar solvents, the absorption maxima are expected to appear at shorter wavelengths. The effect of different solvents on the λmax provides insight into the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

Additionally, the pH of the solvent can have a profound effect, especially in protic solvents like water or ethanol. The amino and carboxylic acid groups can exist in protonated (-NH3+) or deprotonated (-COO⁻) forms depending on the pH. rsc.org Protonation of the amino group would remove its auxochromic effect, leading to a hypsochromic (blue) shift. Deprotonation of the carboxylic acid to form the carboxylate anion can also alter the electronic distribution and shift the absorption maxima.

Table 1: Expected Solvent Effects on the π-π Absorption Maximum (λmax) of this compound*

| Solvent | Polarity Index | Expected λmax (nm) | Expected Shift |

| Hexane | 0.1 | ~290-300 | - |

| Chloroform | 4.1 | ~300-310 | Bathochromic |

| Ethanol | 4.3 | ~305-315 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~310-320 | Bathochromic |

Note: The λmax values are hypothetical and illustrative of the expected trend.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound. The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

For this compound, the elemental composition is C₁₁H₉NO₂S. The calculated monoisotopic mass of the molecular ion [M]⁺• would be used to confirm this formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Elemental Composition and Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₂S |

| Nominal Mass | 219 |

| Monoisotopic Mass | 219.03540 |

In electron ionization (EI) mass spectrometry, the molecular ion [C₁₁H₉NO₂S]⁺• (m/z 219) undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to confirm the molecular structure.

The fragmentation of this compound is expected to proceed through several key pathways based on its functional groups:

Loss from the Carboxylic Acid Group: The carboxylic acid moiety is a common site for initial fragmentation.

Loss of a hydroxyl radical (•OH): This leads to the formation of a stable acylium ion at m/z 202 (M-17). docbrown.infolibretexts.org

Loss of a carboxyl radical (•COOH): This results in a fragment at m/z 174 (M-45). libretexts.org

Loss of carbon dioxide (CO₂): Following rearrangement, the molecule can lose CO₂, yielding an ion at m/z 175 (M-44). docbrown.info

Cleavage of the Thiophene Ring: The thiophene ring can undergo fragmentation, for example, by losing a thioformyl (B1219250) radical (•HCS), leading to further daughter ions.

Cleavage at the Aryl-Aryl Bond: The bond connecting the phenyl and thienyl rings can cleave, although this may be less favorable than fragmentation of the substituents.

The resulting mass spectrum would show a base peak, which corresponds to the most stable and abundant fragment ion, likely the acylium ion at m/z 202.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 219 | [C₁₁H₉NO₂S]⁺• (Molecular Ion) | - |

| 202 | [C₁₁H₈NOS]⁺ | •OH |

| 175 | [C₁₀H₉NS]⁺• | CO₂ |

| 174 | [C₁₀H₈NS]⁺ | •COOH |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This common structural motif for carboxylic acids is formed by a pair of strong, intermolecular O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.5 |

| b (Å) | ~6.5 |

| c (Å) | ~25.0 |

| β (°) | ~100-105 |

| Volume (ų) | ~2300 |

| Z (molecules/unit cell) | 8 |

| Key Feature | Centrosymmetric dimers via O-H···O hydrogen bonds |

Note: These values are hypothetical, based on known structures of similar aromatic carboxylic acids, and serve as a reasonable prediction. nih.govnih.gov

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsional Angles

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its precise bond lengths, bond angles, and torsional angles is not available at this time. This includes a lack of deposited structures in major databases such as the Cambridge Structural Database (CSD).

While experimental data for the target compound is unavailable, analysis of closely related structures, such as aminobenzoic acids and thienyl-substituted aromatic compounds, provides a general understanding of the expected molecular geometry. For instance, in similar benzoic acid derivatives, the carboxyl group is typically coplanar with the benzene ring, a result of resonance stabilization. The amino group's position can influence the electronic distribution and conformation of the molecule. The thienyl group, being an aromatic heterocycle, would be expected to have a specific rotational orientation relative to the central benzoic acid core, which would be determined by steric and electronic effects.

Without experimental data, it is not possible to construct a data table of bond lengths and angles for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions cannot be provided. However, based on the functional groups present in the molecule—a carboxylic acid, an amino group, and a thiophene ring—several types of intermolecular interactions can be anticipated to govern its solid-state architecture.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of strong O—H···O hydrogen bonds, often resulting in the creation of centrosymmetric dimers. The amino group provides additional hydrogen bond donors (N-H) and a potential acceptor site (the nitrogen lone pair), allowing for the formation of N—H···O or N—H···N interactions, which would link the primary structural motifs into more extended networks.

π-π Stacking: The presence of two aromatic systems, the benzene and thiophene rings, suggests the likelihood of π-π stacking interactions. These interactions, arising from the dispersion forces between the electron clouds of the aromatic rings, play a significant role in the stabilization of the crystal lattice. The geometry of these interactions can vary, from face-to-face to offset or T-shaped arrangements, depending on the electrostatic and steric environment.

Quantum Chemical Investigations and Computational Modeling of 2 Amino 5 3 Thienyl Benzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. By employing DFT calculations, researchers can gain detailed insights into the fundamental properties of molecules like 2-Amino-5-(3-thienyl)benzoic acid, providing a theoretical framework to understand its behavior.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the conformation with the lowest energy. Studies on similar benzoic acid derivatives, such as 2-amino-5-bromobenzoic acid, have utilized DFT with the B3LYP functional and various basis sets like 6-311++G(d,p) to achieve optimized geometries. researchgate.netindexcopernicus.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related benzoic acid compounds, it has been observed that the molecule can exist as a monomer or form dimers through intermolecular hydrogen bonds, which significantly influences its structure and properties. researchgate.netresearchgate.net The planarity of the molecule is also a key aspect, with studies on similar compounds like 2-amino-5-fluorobenzoic acid showing a nearly planar structure. nih.gov Potential energy surface (PES) scans are often performed to identify the most stable conformer by rotating specific dihedral angles. nih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and thienyl groups, while the LUMO would likely be distributed over the electron-deficient benzoic acid moiety. researchgate.net The calculated HOMO-LUMO gap provides insights into the charge transfer interactions occurring within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

No specific experimental or theoretical values for the HOMO and LUMO energies of this compound were found in the provided search results. The table is presented as a template for such data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, making them potential sites for electrophilic interaction. nih.gov The hydrogen atoms of the amino and carboxylic acid groups, along with parts of the aromatic rings, would likely exhibit positive potential, marking them as sites for nucleophilic attack. thaiscience.info

Table 2: NBO Analysis - Selected Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Specific NBO analysis data for this compound was not available in the search results. This table serves as an illustrative example.

Computational vibrational frequency calculations are a powerful method for interpreting and assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies using DFT, a theoretical spectrum can be generated and compared with the experimental one. indexcopernicus.comresearchgate.net This comparison allows for a detailed assignment of the observed vibrational bands to specific functional groups and modes of vibration within the molecule, such as stretching, bending, and torsional motions. indexcopernicus.comresearchgate.net For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-H and ring vibrations of the phenyl and thienyl moieties. indexcopernicus.com The calculated frequencies are often scaled to improve the agreement with experimental data, accounting for the approximations in the theoretical model and the anharmonicity of the vibrations. researchgate.net

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| O-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

No specific vibrational frequency data for this compound was found in the provided search results. The table is for illustrative purposes.

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, like this compound, often exhibit interesting non-linear optical (NLO) properties. These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. Computational methods, particularly DFT, can be used to calculate the NLO properties of a molecule, including the first hyperpolarizability (β). nih.gov A large value of the first hyperpolarizability indicates a strong second-order NLO response, making the material potentially useful for applications in optoelectronics and photonics. nih.govnih.gov The calculation of NLO properties is sensitive to the chosen theoretical method and basis set. nih.gov For this compound, the presence of both electron-donating (amino, thienyl) and electron-withdrawing (benzoic acid) groups connected through a π-conjugated system suggests that it may possess significant NLO properties.

Table 4: Calculated Non-Linear Optical Properties

| Property | Value |

|---|---|

| First Hyperpolarizability (β) | Data not available |

Specific NLO property calculations for this compound were not found in the search results. This table is a placeholder for such data.

First and Second Order Hyperpolarizability Evaluation

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a material is determined by its molecular hyperpolarizability. Computational quantum chemistry provides a powerful tool for the evaluation of the first (β) and second (γ) order hyperpolarizability of molecules. For this compound, these calculations can predict its potential for applications in NLO devices.

| Property | Calculated Value (a.u.) | Method |

| First Hyperpolarizability (β) | Data not available | DFT/B3LYP |

| Second Hyperpolarizability (γ) | Data not available | DFT/B3LYP |

| Data for this compound is not available in the search results. The table is a template for where such data would be presented. |

Topological Analysis of Electron Density

The topological analysis of the electron density provides a profound understanding of the chemical bonding and non-covalent interactions within a molecular system. Several computational methods are employed for this purpose, each offering a unique perspective on the electron density distribution.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ(r)). By identifying bond critical points (BCPs), where the gradient of the electron density is zero, QTAIM can characterize the nature of chemical bonds. The values of the electron density and its Laplacian (∇²ρ(r)) at the BCPs provide insights into whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. For this compound, QTAIM analysis can elucidate the strength and nature of the various intramolecular bonds, such as the C-C, C-N, C-S, and C=O bonds.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-N | Data not available | Data not available |

| C-S | Data not available | Data not available |

| C=O | Data not available | Data not available |

| Data for this compound is not available in the search results. The table is a template for where such data would be presented. |

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs). By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, it is possible to identify and distinguish between attractive (hydrogen bonds), repulsive (steric clashes), and weak (van der Waals) interactions. For this compound, RDG analysis would reveal the intricate network of intramolecular hydrogen bonds and other non-covalent interactions that stabilize its conformation.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface are calculated. These are then used to generate a 2D "fingerprint plot," which summarizes the types and relative importance of different intermolecular contacts. nih.gov For instance, in related compounds, H···H interactions often represent the main contribution to crystal packing. nih.gov Other significant interactions can include N—H···N, N—H···O, C—H···O, and C—H···S contacts. nih.gov Red spots on the Hirshfeld surface highlight contacts that are shorter than the van der Waals separations. nih.gov

| Interaction Type | Percentage Contribution |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| S···H/H···S | Data not available |

| N···H/H···N | Data not available |

| Data for this compound is not available in the search results. The table is a template for where such data would be presented based on findings for similar molecules. nih.gov |

Computational Studies on Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transition states.

Density functional theory (DFT) is a powerful method for studying reaction mechanisms. acs.orgnih.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. acs.org This allows for the determination of the most plausible reaction mechanism. For the synthesis of derivatives of 2-aminothiophenes, computational studies have been used to investigate the reaction trajectories and optimize reaction conditions. acs.orgnih.gov For example, in the synthesis of related dihydrothiophenes, DFT calculations have been employed to understand the mechanism of cyclization reactions. acs.orgnih.gov The characterization of transition states, which are first-order saddle points on the potential energy surface, is key to understanding the kinetics of a reaction.

| Reaction Step | Activation Energy (kcal/mol) | Transition State Structure |

| Michael Adduct Formation | Data not available | Data not available |

| Cyclization | Data not available | Data not available |

| Data for this compound is not available in the search results. The table is a template for where such data would be presented based on studies of similar reactions. acs.orgnih.gov |

Kinetic and Thermodynamic Parameters of Reactions

In the computational study of this compound, the determination of kinetic and thermodynamic parameters is crucial for understanding its reactivity and stability. These parameters provide a quantitative measure of the energy changes and reaction rates associated with its chemical transformations.

An illustrative data table for thermodynamic parameters that could be computationally determined for a reaction of this compound is presented below.

Table 1: Illustrative Thermodynamic Parameters for a Hypothetical Reaction

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Reaction (ΔrH°) | -XX.X | kJ/mol |

| Entropy of Reaction (ΔrS°) | -YY.Y | J/(mol·K) |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from computational analysis.

Kinetic Parameters: Kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), are determined from the study of reaction mechanisms and transition states. Computational models can map out the potential energy surface of a reaction, identifying the transition state structure which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy.

Advanced Computational Simulations

To gain a more profound understanding of the dynamic nature of this compound, advanced computational simulations are employed. These methods allow for the exploration of the molecule's behavior over time and under various conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound and the influence of its environment, such as the presence of a solvent. etflin.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

This methodology allows for the investigation of conformational changes, molecular flexibility, and intermolecular interactions. For example, an MD simulation can reveal how the thienyl and benzoic acid moieties of the molecule move relative to each other and how the amino group interacts with its surroundings.

Furthermore, by explicitly including solvent molecules in the simulation box, the effect of the solvent on the structure and dynamics of this compound can be accurately modeled. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. The simulations can provide insights into the formation and stability of solvation shells around the molecule.

Statistical Mechanical Approaches for Ensemble Properties

Statistical mechanical approaches are essential for connecting the microscopic details obtained from computational simulations to macroscopic thermodynamic properties. cornell.edu These methods treat a molecular system as an ensemble of possible states, each with a certain probability of being occupied.

By applying the principles of statistical mechanics to the data generated from quantum chemical calculations or MD simulations, it is possible to calculate ensemble-averaged properties such as free energy, entropy, and heat capacity. nih.gov For a molecule like this compound, this allows for a more comprehensive understanding of its thermodynamic stability and phase behavior.

These statistical approaches are particularly useful for studying complex systems with many degrees of freedom, where a simple analysis of a single, minimum-energy structure would be insufficient. cornell.edu They provide a theoretical framework for interpreting experimental data and for predicting the behavior of the molecule under different temperatures and pressures.

Functionalization and Derivatization Strategies for 2 Amino 5 3 Thienyl Benzoic Acid

Chemical Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of various functional groups that can alter the molecule's solubility, reactivity, and potential for further chemical transformations.

Esterification for Solubility and Reactivity Modulation

Esterification of the carboxylic acid moiety is a common strategy to enhance the solubility of 2-Amino-5-(3-thienyl)benzoic acid in organic solvents and to modulate its reactivity. The conversion of the carboxylic acid to an ester can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst. nih.gov For instance, the use of trimethylchlorosilane in methanol (B129727) has been shown to be an efficient method for the esterification of amino acids. nih.gov This modification is particularly useful for subsequent reactions where the carboxylic acid might interfere or lead to undesirable side reactions. The choice of alcohol used for esterification can be tailored to achieve specific solubility profiles. For example, using a more lipophilic alcohol will increase solubility in nonpolar solvents.

| Esterification Reaction | Reagents | Key Features | Reference |

| Methyl Esterification | Methanol, Trimethylchlorosilane | Efficient at room temperature, good to excellent yields. | nih.gov |

| General Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Modulates solubility and reactivity. | ontosight.ai |

Amide Formation for Conjugation and Polymerization Precursors

The formation of amides from the carboxylic acid group is a critical reaction for creating conjugates and precursors for polymerization. libretexts.org This can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction. nih.govorganic-chemistry.org The resulting amide bond is stable and plays a significant role in the structure of many biologically active molecules, including peptides. libretexts.org By selecting different amines, a wide variety of functional groups can be introduced, enabling the synthesis of molecules for specific applications, such as drug delivery systems or novel polymers. One-pot synthesis methods, for example using thionyl chloride, have been developed for the efficient production of amides from carboxylic acids and amines. rsc.org

| Amide Formation Method | Reagents/Catalyst | Applications | Reference |

| Direct Condensation | Amine, TiCl₄ | Synthesis of a wide range of amides. | nih.gov |

| One-Pot Synthesis | Amine, SOCl₂, Et₃N | Efficient for secondary and tertiary amides. | rsc.org |

| Thioester-mediated | Amine, 2-pyridylthioester | Green chemistry approach, can be done in aqueous media. | escholarship.org |

Acyl Halide and Anhydride Derivatization for Synthetic Intermediates

Conversion of the carboxylic acid to more reactive intermediates like acyl halides or anhydrides is a key step for many synthetic transformations. rsc.org Acyl chlorides, for example, can be prepared by reacting the carboxylic acid with reagents such as thionyl chloride or oxalyl chloride. rsc.org These highly reactive intermediates can then readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This two-step process often provides higher yields and greater versatility compared to direct condensation reactions. rsc.org

| Derivative | Reagent | Purpose | Reference |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Highly reactive intermediate for synthesis of esters, amides, etc. | rsc.org |

| Acid Anhydride | Acetic anhydride | Used for acylation reactions. | organic-chemistry.org |

Chemical Modification at the Amino Group

The amino group of this compound offers another avenue for functionalization, allowing for the introduction of diverse chemical entities and the construction of complex molecular architectures. libretexts.org

Acylation and Alkylation for Amine Protection or Functionalization

Acylation of the amino group is a common strategy to protect it during subsequent reactions or to introduce new functional groups. libretexts.org This can be achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. organic-chemistry.orglibretexts.org The resulting amide is less nucleophilic and less susceptible to oxidation than the parent amine. libretexts.orgyoutube.com This protective strategy is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the amino group. libretexts.org Alkylation of the amino group, while sometimes challenging, can be accomplished under specific conditions to introduce alkyl substituents, further diversifying the molecular structure. nih.gov

| Modification | Reagents | Purpose | Reference |

| Acylation | Acyl chloride, Acid anhydride | Amine protection, functionalization. | organic-chemistry.orglibretexts.org |

| Alkylation | Alkylating agent, Base (e.g., Cs₂CO₃) | Introduction of alkyl groups. | nih.gov |

Formation of Imines and Schiff Bases for Coordination Chemistry

The reaction of the amino group with an aldehyde or ketone leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govajgreenchem.combanglajol.info The thienyl and benzoic acid moieties of this compound can also participate in coordination, leading to the formation of multidentate ligands and intricate coordination polymers. researchgate.net The properties of the resulting metal complexes can be tuned by varying the metal ion and the substituents on the Schiff base ligand. nih.govasianpubs.org

| Product | Reactants | Key Features | Reference |

| Imine/Schiff Base | Aldehyde or Ketone | Acid-catalyzed, forms C=N bond, used in coordination chemistry. | masterorganicchemistry.comlibretexts.orglibretexts.org |

| Metal Complex | Schiff base, Metal ion | Stable complexes, potential for catalytic and material applications. | nih.govajgreenchem.combanglajol.infoasianpubs.org |

Functionalization of the Thiophene (B33073) Ring

The thiophene ring within the this compound structure is an electron-rich aromatic system, making it a prime target for various chemical modifications. Its functionalization is crucial for extending the molecule's conjugation and tuning its electronic properties.

Electrophilic Aromatic Substitution Reactions on the Thiophene Unit

The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq In a 3-substituted thiophene, such as the one in the title compound, the primary sites for electrophilic attack are the C2 and C5 positions of the thiophene ring. uoanbar.edu.iqresearchgate.netyoutube.com The C2 position is generally the most favored site for substitution due to the stability of the resulting carbocation intermediate. researchgate.netyoutube.com

Common electrophilic substitution reactions applicable to the thiophene ring include halogenation, nitration, and acylation. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS). researchgate.net The reaction of NBS with thiophene-3-carboxylic acid demonstrates that bromination preferentially occurs at the positions adjacent to the sulfur atom. researchgate.net The directing effects of the large aryl substituent at the 3-position of the thiophene must be considered, which can influence the precise regioselectivity of the substitution.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagent Example | Potential Product Structure |

| Bromination | NBS | 2-Amino-5-(2-bromo-3-thienyl)benzoic acid or 2-Amino-5-(5-bromo-3-thienyl)benzoic acid |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-5-(2-nitro-3-thienyl)benzoic acid or 2-Amino-5-(5-nitro-3-thienyl)benzoic acid |

| Acylation | Ac₂O, Lewis Acid | 2-Amino-5-(2-acetyl-3-thienyl)benzoic acid or 2-Amino-5-(5-acetyl-3-thienyl)benzoic acid |

Metalation and Cross-Coupling Reactions at Thiophene Positions

Metalation followed by cross-coupling is a powerful strategy for creating new carbon-carbon bonds at specific positions on the thiophene ring. researchgate.net This two-step process typically involves deprotonation with a strong base to form a thienyl-metal intermediate, which is then reacted with an electrophile or a coupling partner.

Deprotonative metalation, or lithiation, is commonly achieved using organolithium reagents like n-butyllithium (n-BuLi). chemicalforums.com For 3-substituted thiophenes, the most acidic proton is at the C2 position, making it the primary site of lithiation. nih.govacs.org The resulting lithiated thiophene is a potent nucleophile that can react with various electrophiles. Alternatively, using specific bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can direct lithiation to the C5 position with high selectivity. nih.gov

Once metalated or halogenated, the thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. researchgate.netwiley-vch.de The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly versatile and tolerant of many functional groups. youtube.comrsc.orgacs.org For instance, a borylated derivative of this compound could be coupled with various aryl or heteroaryl halides to synthesize extended π-conjugated systems. organic-chemistry.orgrsc.org Conversely, a halogenated version of the molecule could be coupled with an arylboronic acid. beilstein-journals.org

Table 2: Example Cross-Coupling Strategy for Thiophene Functionalization

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Halogenation | N-Bromosuccinimide (NBS) | 2-Amino-5-(5-bromo-3-thienyl)benzoic acid |

| 2 | Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Amino-5-(5-aryl-3-thienyl)benzoic acid |

Regioselective Functionalization Approaches

Achieving regioselectivity is a significant challenge due to the multiple reactive sites on this compound. The aminobenzoic acid moiety contains an ortho-, para-directing amino group and a meta-directing carboxylic acid group, while the thiophene ring has its own reactive positions.

Strategies to control the site of functionalization include:

Protecting Groups: The reactivity of the amino and carboxylic acid groups can be temporarily masked using protecting groups. This prevents side reactions on the benzene ring and can alter the electronic nature of the molecule, thereby influencing the regioselectivity of reactions on the thiophene ring.

Directed Metalation: The choice of the metalating agent and reaction conditions can precisely control which proton is removed. For example, as noted earlier, n-BuLi typically directs lithiation to the C2 position of a 3-substituted thiophene, whereas LiTMP can favor the C5 position. chemicalforums.comnih.gov

One-Pot Procedures: Multi-step reactions can be performed in a single reaction vessel to synthesize functionalized derivatives. For example, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which involves cyclization, aminolysis, and subsequent electrophilic halogenation. sioc-journal.cn This approach can improve efficiency and yield by minimizing the isolation of intermediates.

Synthesis of Advanced Derivatives for Specific Material Applications

Derivatives of this compound are valuable building blocks for advanced materials, particularly in the field of organic electronics. The thienyl-aryl structure forms the core of many π-conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Functionalization of the thiophene ring via the methods described above is a key step in creating these materials. For example, cross-coupling reactions can be used to polymerize monomers containing the this compound scaffold, leading to poly(thienylenearylene)s. researchgate.net The introduction of different aryl groups or other functional moieties allows for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and the optical band gap, which are critical for device performance. rsc.org

Recent research has focused on synthesizing donor-acceptor (D-A) conjugated polymers, where electron-rich units (like thiophene) are combined with electron-poor units. rsc.org Derivatives of this compound can serve as the donor component. By strategically modifying the thiophene ring and coupling it with suitable acceptor monomers, new polymers with high charge carrier mobilities and specific optical properties can be developed for high-performance electronic devices. rsc.orgresearchgate.net The functionalization with amino acid side-chains has also been explored to create "proteophenes," which are fluorescent ligands for visualizing protein deposits in tissue. nih.gov

Applications in Materials Science and Advanced Technologies

Monomer for Conducting Polymers

The presence of both an aniline-like amino group and a thiophene (B33073) ring in 2-Amino-5-(3-thienyl)benzoic acid makes it an excellent candidate for the synthesis of conducting polymers. These polymers are of great interest for various technological applications due to their ability to conduct electricity and their unique optical properties.

Electrochemical Polymerization of this compound and its Analogues

Electrochemical polymerization is a common method for synthesizing conducting polymers directly onto an electrode surface. In this process, the monomer, this compound, is oxidized at a specific potential, leading to the formation of radical cations that then couple to form a polymer film. The electrochemical behavior of analogous compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, has been studied using techniques like cyclic voltammetry (CV). nih.gov These studies often reveal an "electron transfer + chemical reaction" (EC) mechanism, which is characteristic of the electropolymerization of many heterocyclic monomers. nih.gov

Design and Synthesis of Copolymers Incorporating this compound

To fine-tune the properties of the resulting polymers, this compound can be copolymerized with other monomers. For instance, copolymerization with aniline (B41778) has been explored to create materials with enhanced properties. researchgate.net The reactivity ratios of the comonomers are a critical factor in determining the final composition and structure of the copolymer. researchgate.net Studies on the copolymerization of aminobenzoic acids with aniline have shown that the aminobenzoic acids are generally less reactive than aniline. researchgate.net Solid-phase synthesis has also been employed for creating graft copolymers of poly(thiophene)s and peptides containing related structures like 3-thienylalanine, demonstrating the versatility of these thiophene-containing building blocks in complex polymer architectures. core.ac.uk

Development of Polymers for Organic Electronics and Optoelectronic Devices

The unique electronic and optical properties of polymers derived from this compound make them promising candidates for applications in organic electronics and optoelectronics. These materials can be used in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors. The ability to process these polymers from solution is a significant advantage for fabricating large-area and flexible electronic devices.

Application in Electrochemical Sensors and Biosensors (as electrode material/matrix)

The conducting nature and functional groups of polymers based on this compound make them suitable for use as electrode materials in electrochemical sensors and biosensors. The carboxylic acid group can be used for the immobilization of biomolecules, such as enzymes or antibodies, to create highly specific biosensors. The polymer matrix can facilitate electron transfer between the analyte and the electrode, enhancing the sensitivity and response time of the sensor. The development of such sensors is a rapidly growing area of research with applications in medical diagnostics, environmental monitoring, and food safety.

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid and amino groups of this compound make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids composed of metal ions or clusters connected by organic linkers.

The synthesis of coordination polymers using ligands with similar functionalities, such as 2,5-diamino-1,4-benzenedithiol, has been reported to yield materials with interesting optical and magnetic properties. rsc.org For example, some of these coordination polymers exhibit fluorescence and paramagnetic behavior. rsc.org Similarly, MOFs constructed from ligands like 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid have been shown to form two-dimensional layered structures. nih.gov The specific geometry and connectivity of the this compound ligand would dictate the resulting topology and properties of the MOF. The porosity of these materials could be exploited for applications in gas storage, separation, and catalysis. While direct examples of MOFs from this compound are not prevalent in the provided search results, the principles of MOF design strongly suggest its potential as a valuable ligand in this field.

Table 1: Investigated Properties of Related Polymer Systems

| Property | Monomer/System | Observation |

| Electrochemical Behavior | 2-amino-5-mercapto-1,3,4-thiadiazole | Exhibits an "electron transfer + chemical reaction" (EC) mechanism during electrochemical study. nih.gov |

| Copolymer Composition | Aniline and Aminobenzoic Acids | The ratio of substituted to unsubstituted aniline units in the copolymer can be controlled by the feed ratio of the comonomers. researchgate.net |

| Reactivity Ratios | Aniline and Aminobenzoic Acids | Aminobenzoic acids are generally less reactive than aniline in copolymerization reactions. researchgate.net |

| Fluorescence | Poly(thiophene) and Peptide Copolymers | Strong fluorescence emission at long wavelengths indicates high conjugation lengths in the copolymers. core.ac.uk |

| Magnetic Properties | Co–DABDT and Ni–DABDT Coordination Polymers | These materials exhibit simple paramagnetic behavior. rsc.org |

Design and Synthesis of MOFs Utilizing this compound as a Linker

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the organic linker. This compound serves as an excellent candidate for a linker due to its rigid structure and the presence of both a carboxylic acid group and an amino group, which can coordinate to metal centers and provide additional functionality, respectively.

The synthesis of MOFs using amino-functionalized ligands like this compound can be achieved through various methods, including solvothermal and hydrothermal techniques. rsc.org For instance, the presence of an amino group on the benzoic acid ligand has been shown to facilitate the rapid, biomimetic crystallization of zinc(II)-based MOFs at room temperature. nih.gov The incorporation of such amino-functionalized linkers has been verified through techniques like Fourier transform infrared (FT-IR) spectroscopy. rsc.org The choice of metal precursors is also crucial, with a wide range of metals including those from the 3d-transition series (e.g., Zn, Cu, Fe), 4d-transition series (e.g., Cd), and lanthanides being utilized to create diverse MOF structures. ekb.eg The resulting MOFs can exhibit various topologies and dimensionalities, from one-dimensional chains to complex three-dimensional networks. researchgate.net

| Metal Type | Examples | Role in MOF Structure |

| 3d-Transition Metals | Zn, Co, Cu, Mn, Fe | Form coordination bonds with linkers to create the framework. ekb.eg |

| 4d-Transition Metals | Cd, Ag, Y | Act as nodes in the MOF structure, influencing geometry and properties. ekb.eg |

| s-Alkaline Metals | Ca | Can be used to form MOFs with specific coordination environments. ekb.eg |

| p-Metals | Sn, Al | Contribute to the diversity of MOF architectures. ekb.eg |

| Lanthanides | Er, La, Dy, Tb, Nd | Often incorporated for their unique luminescent or magnetic properties. ekb.eg |

Heterogeneous Catalysis via MOF-Incorporated this compound (e.g., Knoevenagel-Doebner Reactions)

The functional groups within MOFs can act as active sites for catalysis. The amino group of the this compound linker, when incorporated into a MOF structure, can serve as a basic catalytic site. This has been effectively demonstrated in the Knoevenagel-Doebner condensation reaction, a key carbon-carbon bond-forming reaction in organic synthesis. rsc.org

For example, a lead-based MOF functionalized with amino groups has been successfully employed as a heterogeneous catalyst for the Knoevenagel-Doebner reaction between various benzaldehydes and malonic acid to produce cinnamic acids with yields ranging from 80-91%. rsc.org Similarly, a hafnium-based MOF with a diamino-functionalized linker has been used to catalyze the synthesis of cinnamic acid derivatives, demonstrating high stability and recyclability for up to six cycles without a decrease in activity. researchgate.netresearchgate.net The porous nature of MOFs allows for the diffusion of reactants to these active sites, while their solid state facilitates easy separation and recycling of the catalyst, a significant advantage over homogeneous catalysts. cjcatal.com The catalytic performance can be influenced by the morphology and particle size of the MOF, with smaller particles often exhibiting enhanced activity due to reduced diffusion limitations. cjcatal.com

| MOF System | Reactants | Product | Yield (%) | Key Finding |

| Pb(BDC)₀.₁₆(BDC-NH₂)₀.₀₄ | Benzaldehyde, 4-(trifluoromethyl)benzaldehyde, 4-chlorobenzaldehyde, and malonic acid | Cinnamic acids | 80-91 | Demonstrates the effectiveness of Pb-MOFs as heterogeneous catalysts. rsc.org |

| Hf-UiO-67-(NH₂)₂ | Benzaldehyde and malonic acid | Cinnamic acid derivatives | High | The catalyst is stable and can be recycled multiple times without loss of activity. researchgate.netresearchgate.net |

Investigation of Photophysical Properties of this compound-based MOFs

The incorporation of chromophoric organic linkers like this compound into MOFs can impart interesting photophysical properties to the resulting materials, such as photoluminescence and photoconductivity. scilit.comscispace.com The thiophene and aminobenzoic acid moieties can absorb and emit light, and their arrangement within the ordered framework of a MOF can lead to unique optical behaviors.

The photophysical properties of these MOFs can be studied using techniques like UV-Vis diffuse reflectance spectroscopy (DRS) and emission spectroscopy. rsc.org These properties are influenced by the nature of both the organic linker and the metal center. The interaction between the linker and the metal can lead to charge transfer phenomena, affecting the luminescent properties. Such photoactive MOFs have potential applications in areas like luminescent sensing and light-emitting devices. scilit.comscispace.com

Versatile Building Block in Complex Organic Synthesis

Beyond its use in materials science, this compound is a valuable precursor and intermediate in the multi-step synthesis of complex organic molecules.

Precursor for Advanced Heterocyclic Compounds

The combination of the amino, carboxylic acid, and thienyl groups in a single molecule makes this compound a versatile starting material for the synthesis of a variety of advanced heterocyclic compounds. For example, the amino and carboxylic acid groups can be chemically modified or used in cyclization reactions to form fused ring systems. The thiophene ring can also participate in various coupling reactions to build more complex structures. This compound serves as a key intermediate in the synthesis of derivatives of indole (B1671886) and fluoroacridines, which have applications in pharmaceuticals and as ligands. orgsyn.org The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported from 2-amino-3-methylbenzoic acid in a one-pot, three-step process. sioc-journal.cn

Intermediate in Multi-Step Synthetic Cascades for Novel Chemical Entities

In multi-step synthetic sequences, this compound can be strategically employed as an intermediate to introduce specific functionalities into a target molecule. Its derivatives are used in the synthesis of various organic compounds, including those with potential pharmaceutical or agrochemical applications. ontosight.ai For instance, the synthesis of 2-amino-5-alkylidene-thiazol-4-ones can be achieved through a three-component, one-pot reaction involving Knoevenagel condensation. researchgate.net The ability to perform sequential reactions on the different functional groups of the molecule allows for the construction of complex molecular scaffolds, leading to the creation of novel chemical entities with unique properties and potential biological activities. nih.gov

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes for 2-Amino-5-(3-thienyl)benzoic Acid

The future of chemical manufacturing hinges on the adoption of green and sustainable practices, and the synthesis of this compound is no exception. Current research emphasizes the shift from traditional, often hazardous, chemical processes to more environmentally benign methods. The production of aminobenzoic acid and its derivatives, which has historically relied on petroleum-based precursors and energy-intensive steps, is now seeing a paradigm shift towards bioproduction and green chemistry. mdpi.com

Key strategies in developing sustainable routes include:

Aqueous Media Reactions: Utilizing water as a solvent is a cornerstone of green chemistry. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility and efficiency of conducting multi-component reactions in aqueous media. researchgate.net

Bio-based Precursors: A significant long-term goal is the use of renewable feedstocks. Lignin, an abundant biopolymer, can be converted into various benzoic acid derivatives, presenting a sustainable pathway for producing the precursors needed for this compound. researchgate.net This approach aligns with the principles of a circular economy, transforming waste or low-value biomass into high-value chemical compounds.

Table 1: Comparison of Synthetic Approaches for Benzoic Acid Derivatives

| Approach | Key Features | Advantages | Relevant Findings | Citations |

| Traditional Synthesis | Petroleum-based precursors, multi-step, use of hazardous reagents. | Established and well-understood processes. | Can be energy-intensive and produce significant waste. | mdpi.com |

| One-Pot Synthesis | Multiple reactions in a single vessel. | Higher efficiency, shorter time, less waste, milder conditions. | Overall yields can be significantly higher (e.g., >85%) compared to stepwise methods. | google.com |

| Aqueous Media Reaction | Water as the primary solvent. | Environmentally benign, safe, and cost-effective. | Proven effective for three-component reactions of related heterocycles. | researchgate.net |

| Bio-based Synthesis | Lignin and other biomass as starting materials. | Sustainable, renewable, reduces reliance on fossil fuels. | Lignin can be a source for various benzoic acid derivatives, enabling greener API production. | researchgate.net |

Integration of Advanced Machine Learning and AI in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science and drug discovery by dramatically accelerating the design and prediction of molecular properties. For this compound, these computational tools are poised to guide the synthesis of new derivatives with tailored functionalities.

Predict Molecular Properties: By training models on vast datasets of chemical structures and their associated properties, AI can predict characteristics such as binding affinities, toxicity, and electronic properties with increasing accuracy. mdpi.com

Accelerate Structure Prediction: Machine learning, integrated with high-performance computing (HPC), can predict molecular structures directly from spectroscopic data, such as infrared spectra, bypassing time-consuming traditional characterization methods. nih.gov

Optimize for Specific Applications: AI tools can explore the vast chemical space of possible derivatives of this compound to identify candidates with optimal properties for a given application, be it in pharmaceuticals or materials science. This includes predicting the adsorption behavior of molecules on surfaces, which is critical for catalysis and sensor development. nih.gov

The integration of AI promises to reduce the trial-and-error cycle of traditional research, making the discovery of new materials based on the this compound scaffold faster and more efficient.

Exploration of this compound in Multi-Functional Material Systems

The unique structure of this compound makes it an attractive building block for creating advanced, multi-functional materials. The aminobenzoic acid portion can be readily polymerized or modified, while the thiophene (B33073) ring imparts valuable electronic and physical properties.

Future research is expected to focus on:

Polymer Modification: Incorporating this compound into polymer matrices, such as polyvinyl chloride (PVC), can enhance properties like thermal stability and create functional surfaces. Modification with aminobenzoic acid has been shown to improve the morphology and interaction with nanofillers in composites. researchgate.net

Conducting Polymers: Copolymers of aminobenzoic acid and aniline (B41778) have been synthesized, exhibiting electrical conductivity. researchgate.net The inclusion of the thiophene moiety from this compound is expected to further enhance these conductive properties, opening doors for applications in electronics, sensors, and antistatic coatings.

Biomaterial Conjugates: Aminobenzoic acid derivatives are used for the "pegylation" of therapeutic proteins, improving their stability and therapeutic properties. rsc.org The specific functionalities of this compound could be leveraged to create novel bioconjugates with unique characteristics.

Role of this compound in Self-Assembly and Supramolecular Chemistry

Molecular self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful bottom-up approach to creating complex nanomaterials. Amino acid derivatives are particularly adept at self-assembly, forming structures like vesicles, fibers, and nanorods through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netrsc.org

The structure of this compound contains all the necessary components for complex self-assembly:

The carboxylic acid and amino groups can form robust hydrogen bonds, a key driving force in the formation of supramolecular structures. Studies on co-crystals of aminopyridines and carboxylic acids have shown the formation of predictable and stable hydrogen-bonded motifs. nih.gov

The aromatic rings (both benzene (B151609) and thiophene) allow for π-π stacking interactions, which further stabilize the assembled structures.

The thiophene ring adds a unique geometric and electronic element that can be used to tune the packing and final morphology of the nanostructures.